molecular formula C17H22N2O3 B4544638 1-(2-ethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone

1-(2-ethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone

Cat. No. B4544638
M. Wt: 302.37 g/mol
InChI Key: JUQQANCAZJKLGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-ethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone and related derivatives typically involves multi-step organic reactions that may include the use of Lewis acid catalysis, Ugi reactions, or Buchwald–Hartwig amination. For instance, Lewis acid catalyzed reactions have been employed for the synthesis of pyrrolidine derivatives from arylvinylidenecyclopropanes and ethyl (arylimino)acetates, showcasing a method that could potentially be adapted for the synthesis of the target compound (Lu & Shi, 2007).

Molecular Structure Analysis

The molecular structure of compounds like 1-(2-ethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone often features complex arrangements of atoms, including heterocycles like morpholine and pyrrolidinone. These structures can be elucidated using spectroscopic techniques such as NMR and X-ray crystallography, providing insights into the compound's conformation, stereochemistry, and intermolecular interactions (Amirnasr et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of 1-(2-ethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone derivatives is influenced by the functional groups present in the molecule. These compounds can undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and rearrangements, leading to a wide range of possible reaction pathways and products. The presence of electron-donating and electron-withdrawing groups within the molecule can significantly affect its reactivity patterns (Mamedov et al., 2019).

properties

IUPAC Name

1-(2-ethylphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-2-13-5-3-4-6-15(13)19-12-14(11-16(19)20)17(21)18-7-9-22-10-8-18/h3-6,14H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQQANCAZJKLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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